1-(4-Fluorophenyl)cyclopentanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPGNRTDZEXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160001-92-3 | |
| Record name | 1-(4-fluorophenyl)cyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Fluorophenyl Cyclopentanamine
Multi-Step Synthesis Strategies for the 1-(4-Fluorophenyl)cyclopentanamine Scaffold
The creation of the this compound framework is typically achieved through multi-step synthetic sequences. These strategies often begin with commercially available starting materials and employ robust and well-established chemical reactions to build the target molecule.
Grignard Reagent Applications in Cyclopentane (B165970) Ring Formation
Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. mnstate.eduadichemistry.com In the context of synthesizing derivatives of this compound, Grignard reagents prepared from aryl halides, such as 4-fluorophenylmagnesium bromide, can be reacted with cyclopentanone (B42830). chegg.com This reaction proceeds via nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of a tertiary alcohol, 1-(4-fluorophenyl)cyclopentanol. chegg.com This intermediate can then be further transformed into the desired amine.
The general scheme for this Grignard reaction is as follows:
Formation of the Grignard Reagent: 4-bromofluorobenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 4-fluorophenylmagnesium bromide. adichemistry.comlibretexts.org
Reaction with Cyclopentanone: The prepared Grignard reagent is then added to a solution of cyclopentanone. chegg.com The reaction mixture is typically kept cool initially and then allowed to warm to room temperature.
Workup: The reaction is quenched with an aqueous acid solution (e.g., HCl or NH4Cl) to neutralize the intermediate magnesium alkoxide and yield 1-(4-fluorophenyl)cyclopentanol. libretexts.orglibretexts.org
Subsequent steps to convert the resulting tertiary alcohol to the target amine would typically involve a substitution reaction, for example, via conversion of the alcohol to a good leaving group followed by reaction with an amine source.
Aldol (B89426) Condensation and Subsequent Reduction Routes
Aldol condensation provides another strategic approach to building the carbon framework of cyclopentane derivatives. This method involves the reaction of an enolate with a carbonyl compound. For the synthesis of a precursor to this compound, a crossed aldol condensation between cyclopentanone and 4-fluorobenzaldehyde (B137897) could be envisioned.
The key steps in this synthetic route are:
Enolate Formation: A base is used to deprotonate the α-carbon of cyclopentanone, forming a nucleophilic enolate.
Aldol Addition: The enolate attacks the carbonyl carbon of 4-fluorobenzaldehyde.
Dehydration: The resulting aldol addition product can be dehydrated, often under the reaction conditions or with subsequent acid or base treatment, to yield an α,β-unsaturated ketone, 2-(4-fluorobenzylidene)cyclopentanone.
Reduction: The α,β-unsaturated ketone can then be subjected to a series of reduction steps. Catalytic hydrogenation can reduce both the carbon-carbon double bond and the ketone to an alcohol. The resulting 1-(4-fluorophenyl)cyclopentanol can then be converted to the amine. Alternatively, selective reduction methods could be employed.
The efficiency of the cross-aldol condensation can be influenced by the choice of catalyst and reaction conditions to favor the desired product over self-condensation products. researchgate.netd-nb.infoshareok.org
Reductive Amination Approaches to the Cyclopentanamine Moiety
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. youtube.comnih.gov This one-pot reaction combines the formation of an imine or enamine from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine. libretexts.org
For the synthesis of this compound, a key intermediate would be 1-(4-fluorophenyl)cyclopentanone. This ketone can be synthesized via methods such as the Friedel-Crafts acylation of fluorobenzene (B45895) with cyclopentanecarbonyl chloride. Once the ketone is obtained, it can undergo reductive amination with ammonia (B1221849) or a suitable ammonia equivalent.
The reaction proceeds as follows:
Imine Formation: 1-(4-fluorophenyl)cyclopentanone reacts with ammonia in the presence of a mild acid catalyst to form an intermediate imine. libretexts.org
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), present in the reaction mixture, reduces the imine as it is formed to yield this compound. youtube.com These reducing agents are preferred because they are selective for the imine over the ketone starting material. youtube.com
This method is advantageous due to its operational simplicity and the ability to directly install the amine functionality. nih.gov
Alternative Cyclization and Functionalization Techniques
Beyond the classical methods, other techniques can be employed for the synthesis and functionalization of the this compound scaffold. One such approach involves the oxidation of 1-cyclopentenyl-4-fluorobenzene, which can be prepared from a Grignard reaction with cyclopentanone, using hydrogen peroxide and formic acid to yield 2-(4-fluorophenyl)cyclopentanone. researchgate.net This ketone can then be converted to the target amine via reductive amination.
Further functionalization of the core structure can be achieved through various chemical transformations. For instance, modifications to the amine group or the aromatic ring can lead to a diverse range of derivatives. nih.gov
Stereoselective Synthesis and Chiral Resolution of this compound
Since this compound contains a chiral center at the C1 position of the cyclopentane ring, it exists as a pair of enantiomers. The biological activity of chiral molecules often resides in a single enantiomer, making the preparation of enantiomerically pure compounds crucial. mdpi.com
Stereoselective Synthesis: Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved by using chiral catalysts or auxiliaries in the key bond-forming reactions. For instance, in the reductive amination of 1-(4-fluorophenyl)cyclopentanone, a chiral catalyst could be employed to selectively form one enantiomer of the amine. Similarly, in the Grignard addition to a prochiral ketone, a chiral ligand could be used to direct the attack of the nucleophile to one face of the carbonyl group.
Chiral Resolution: When a racemic mixture is synthesized, it can be separated into its individual enantiomers through a process called chiral resolution. wikipedia.org A common method is the formation of diastereomeric salts. wikipedia.org The racemic amine is reacted with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.orgnih.gov These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.
Another powerful technique for chiral separation is chiral chromatography. nih.govmdpi.com The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. mdpi.comnih.gov
Chemical Modification and Derivatization Strategies
Once the this compound scaffold is obtained, it can be further modified to create a library of related compounds. These derivatization strategies are essential for structure-activity relationship (SAR) studies in drug discovery.
N-Functionalization: The primary amine group is a versatile handle for a wide range of chemical modifications. It can undergo:
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Aromatic Ring Functionalization: The 4-fluorophenyl group can also be modified, although the fluorine atom can influence the reactivity of the ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed, with the fluorine atom and the cyclopentylamino group directing the position of the incoming electrophile.
These modifications allow for the systematic exploration of how changes in different parts of the molecule affect its properties. A series of analogues with modifications at the amine and the aromatic ring have been synthesized and evaluated for their biological activities. nih.gov
Introduction of Diverse Functional Groups on the Cyclopentane and Phenyl Moeties
The introduction of new functional groups onto the cyclopentane and phenyl rings of this compound is a key strategy for creating structural diversity. Research has explored various synthetic routes to achieve this, leading to a range of novel derivatives.
One notable approach involves the synthesis of highly functionalized cyclopentene (B43876) rings that can be precursors to or analogues of this compound derivatives. For instance, a formal [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes has been utilized to produce highly substituted cyclopentenes. nih.gov A key intermediate in such a sequence is (tert-butyldimethylsilyl)(4-fluorophenyl)methanone, which can be synthesized in high yield. nih.gov This intermediate can then undergo a cycloaddition reaction to form complex cyclopentene structures bearing the 4-fluorophenyl group. nih.gov
Another strategy for functionalization involves reactions targeting the amine group, which can then be used to introduce various substituents. For example, the synthesis of N-[1-(4-fluorophenyl)cyclopropyl]cyclopentanamine highlights the possibility of attaching the cyclopentanamine moiety to other cyclic structures. nih.gov Furthermore, the reactivity of the amino group allows for the formation of more complex heterocyclic systems. A relevant example is the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which demonstrates how the cyclopentanamine substructure can be incorporated into a thiazolone ring system. mdpi.com
The table below summarizes selected examples of functionalized derivatives related to this compound, showcasing the diversity of achievable structures.
| Derivative Class | Synthetic Approach | Key Reagents | Significance | Reference |
| Functionalized Cyclopentenes | [4+1] Cycloaddition | Acylsilanes, Dienes | Access to highly substituted cyclopentane rings. | nih.gov |
| N-Aryl/Alkyl Derivatives | Nucleophilic Substitution | Alkyl/Aryl Halides | Modification of the amine for property tuning. | nih.gov |
| Thiazolone Conjugates | Condensation/Cyclization | 2-Bromoesters, Thiourea | Incorporation into bioactive heterocyclic systems. | mdpi.com |
These methodologies underscore the synthetic tractability of the this compound scaffold, enabling the generation of a library of compounds with tailored properties.
Synthesis of Imine and Hydrazone Precursors and Analogues
Imines and hydrazones are valuable precursors and intermediates in organic synthesis, serving as building blocks for the construction of more complex molecules, including various heterocyclic compounds. The synthesis of imines and hydrazones derived from this compound or its ketone analogue, 2-(4-fluorophenyl)cyclopentanone, provides access to a wide range of chemical diversity.
The general synthesis of imines, or Schiff bases, involves the condensation reaction between a primary amine and an aldehyde or ketone. In the context of this compound, it can react with various aldehydes and ketones to yield the corresponding imines. Mechanochemical methods have been shown to be efficient for the synthesis of fluorinated imines, often providing high yields without the need for solvents. nih.gov
Hydrazones can be synthesized through the condensation of a ketone or aldehyde with a hydrazine (B178648) derivative. For instance, 2-(4-fluorophenyl)cyclopentanone can be reacted with various substituted hydrazines to produce a library of hydrazone analogues. These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. mdpi.commdpi.com The synthesis of fluorinated hydrazones has been a subject of interest, with various methods developed for their preparation, including reactions involving aryl diazonium salts and visible-light photoredox catalysis. nih.govresearchgate.net
The following table provides an overview of the general synthetic conditions for the preparation of imine and hydrazone derivatives.
| Product Type | Starting Materials | Typical Reaction Conditions | Catalyst (if any) | Reference |
| Imine | This compound + Aldehyde/Ketone | Neat, mechanochemical grinding or reflux in a solvent (e.g., ethanol, toluene) | Acid or base catalysts may be used | nih.gov |
| Hydrazone | 2-(4-Fluorophenyl)cyclopentanone + Hydrazine derivative | Reflux in a solvent (e.g., ethanol) | Acid catalyst (e.g., acetic acid, H2SO4) | mdpi.commdpi.com |
The resulting imines and hydrazones are versatile intermediates that can undergo further transformations, such as reduction to secondary amines or participation in cycloaddition reactions to form heterocyclic systems.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and selectivity of synthetic transformations leading to and involving this compound and its derivatives are highly dependent on the reaction conditions and the catalyst system employed. Optimization of these parameters is crucial for achieving high yields, minimizing side products, and ensuring the economic and environmental viability of the synthetic routes.
A key step in the synthesis of precursors for this compound derivatives can be the formation of the cyclopentane ring itself. In the synthesis of 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene, a precursor to related structures, the Grignard reaction of 2-(4-fluorophenyl)cyclopentanone was significantly improved by the use of a neodymium salt catalyst, NdCl3·2LiCl. researchgate.net This catalyst activates the ketone, facilitating the addition of the Grignard reagent. researchgate.net
The synthesis of imines and hydrazones, as discussed in the previous section, can also be subject to catalytic optimization. While some imine syntheses proceed without a catalyst, particularly under mechanochemical conditions, others benefit from the presence of an acid or base catalyst to accelerate the condensation reaction. nih.govorganic-chemistry.org For hydrazone synthesis, acid catalysis is common to activate the carbonyl group for nucleophilic attack by the hydrazine. organic-chemistry.org
Recent advances in catalysis have introduced novel systems that could be applicable to the synthesis of this compound derivatives. For instance, phase-transfer catalysis has been effectively used in the enantioselective synthesis of related chiral amines. nih.gov Furthermore, various catalytic annulation reactions, which are pivotal for constructing cyclic frameworks, have been developed and could be adapted for the synthesis of complex derivatives. mdpi.com
The table below presents examples of catalyst systems and reaction conditions that have been optimized for reactions relevant to the synthesis of this compound and its analogues.
| Reaction Type | Catalyst System | Optimized Conditions | Effect of Optimization | Reference |
| Grignard Reaction | NdCl3·2LiCl | Anhydrous THF, controlled temperature | Activation of the ketone, improved yield of the tertiary alcohol. | researchgate.net |
| Imine Synthesis | None (Mechanochemical) | Neat grinding of reactants | High yields, solvent-free, short reaction times. | nih.gov |
| Hydrazone Synthesis | Acetic Acid | Reflux in ethanol | Increased reaction rate and yield. | mdpi.com |
| Enantioselective Aza-Michael Addition | Quinine-derived C(9)-urea ammonium (B1175870) catalyst | Phase-transfer conditions | High enantioselectivity in the formation of chiral amines. | nih.gov |
The continuous development of new catalyst systems and the careful optimization of reaction parameters are essential for advancing the synthetic chemistry of this compound and unlocking the potential of its derivatives.
Elucidation of Structure Activity Relationships Sar for 1 4 Fluorophenyl Cyclopentanamine Analogues
Impact of Fluorine Substitution on Molecular Recognition and Biological Efficacy
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. mdpi.comnih.gov The inclusion of fluorine can improve properties such as metabolic stability, lipophilicity, bioavailability, and binding affinity for target proteins. mdpi.comnih.gov For 1-(4-Fluorophenyl)cyclopentanamine analogues, the fluorine atom on the phenyl ring plays a critical role in molecular recognition and biological efficacy.
Furthermore, fluorine's strong inductive effect can be strategically employed to alter the acidity (pKa) of nearby functional groups. chapman.edu Computational studies on fluorinated morphine derivatives have shown that adding a fluorine atom beta to the tertiary amine destabilizes the protonated form, lowering its pKa. chapman.educhapman.edu This principle can be applied to design compounds that exhibit pH-selective binding, targeting acidic environments like inflamed tissues over healthy tissues and thereby potentially reducing side effects. chapman.edu
However, the benefits of fluorination are not universal and are highly context-dependent. In the case of certain fluorinated cryptophycin (B1240208) analogues, the derivatives were surprisingly less active than the parent compound, highlighting that the effects of fluorination on lipophilicity and bioactivity can be complex and unpredictable. nih.gov
Table 1: Impact of Fluorination on Compound Properties and Activity
| Compound Class | Non-Fluorinated Analogue | Fluorinated Analogue | Observed Effect of Fluorination | Source(s) |
| Cyclopropylmethylamines | 2-phenylcyclopropylmethylamine | (+)-2-fluoro-2-phenylcyclopropylmethylamine | Improved cLogP and logBB, suggesting better CNS penetration. nih.gov | nih.gov |
| Cannabidiol (CBD) | Cannabidiol | 4'-F-CBD (HUF-101) | Considerably more potent in anxiolytic, antidepressant, and antipsychotic models. nih.gov | nih.gov |
| Morphine Derivatives | Dissected Morphine | β-Fluorinated Morphine Derivative | Lowered pKa of the amine, promoting selective binding in acidic (inflamed) tissue. chapman.edu | chapman.educhapman.edu |
Stereochemical Determinants of Biological Activity in Cyclopentanamine Scaffolds
Stereochemistry is a critical factor in drug action, as biological systems like receptors and enzymes are chiral. nih.gov Enantiomers of a chiral drug can exhibit profound differences in pharmacokinetics and pharmacodynamics because they interact differently with these chiral environments. nih.govmdpi.com For cyclopentanamine scaffolds, the spatial arrangement of substituents is a key determinant of biological activity. nih.govmdpi.com
Research on cyclopentane-based phospholipid analogues of miltefosine (B1683995) has demonstrated the importance of stereochemistry in achieving potency and selectivity. mdpi.com In this class of compounds, derivatives with a trans-configuration at the 1,2-positions of the cyclopentane (B165970) ring were significantly more potent against Naegleria fowleri than their cis-configured counterparts. mdpi.com For example, a trans-derivative with a tridecyl alkyl chain (compound 2a) showed a 3.49-fold higher potency relative to miltefosine, whereas a similar cis-derivative (compound 1a) showed no enhancement. mdpi.com This suggests that the trans arrangement provides a more favorable geometry for interaction with the biological target.
Similarly, studies on cyclopentane-based sodium channel blockers revealed that the stereochemistry of a hydroxyl group on a side chain was critical for conferring potency. nih.gov The specific spatial orientation of this group, in combination with substitutions on the phenyl ring, dictated the compound's inhibitory activity. nih.gov This underscores that the absolute configuration of multiple chiral centers within a molecule collectively determines its ultimate biological effect. In many natural and synthetic compounds, only a specific isomer (often termed the "natural isomer") displays significant biological activity, likely due to stereospecific uptake by cellular transport systems or a precise fit within the target's binding site. nih.gov
Table 2: Influence of Stereochemistry on the Biological Activity of Cyclopentane Analogues
| Compound Series | Stereoisomer | Relative Potency (vs. reference) | Selectivity Index | Source(s) |
| Cyclopentane-based Miltefosine Analogs (Lauryl chain) | cis-1,2-disubstituted (1a) | ~0.90x | >2.47 | mdpi.com |
| Cyclopentane-based Miltefosine Analogs (Tridecyl chain) | trans-1,2-disubstituted (2a) | 3.49x | 7.53 | mdpi.com |
| Cyclopentane-based Miltefosine Analogs (Behenyl chain) | trans-1,2-disubstituted (2d) | ~2.63x | 1.95 | mdpi.com |
| Cyclopentane-based Miltefosine Analogs (Behenyl chain) | trans-2,3-disubstituted (3d) | 6.03x | 3.49 | mdpi.com |
Systematic Structural Modifications and Their Influence on Pharmacological Profiles
Systematic structural modification is the cornerstone of SAR-driven drug discovery. By making iterative changes to a lead compound's scaffold, chemists can probe the chemical space to enhance desired pharmacological properties while minimizing off-target effects. For analogues of this compound, modifications can be explored on the phenyl ring, the cyclopentane ring, and the amine substituent.
Optimizing potency often involves exploring different substituents on the aromatic ring. In the development of N-benzoyl-L-biphenylalanine derivatives, sequential manipulation of substituents on the phenyl rings transformed a lead compound with micromolar activity into highly potent antagonists with low nanomolar IC₅₀ values. nih.gov Similarly, for cyclopentane-based sodium channel blockers, substitution on the phenyl rings with fluorinated O-alkyl or alkyl groups was found to be critical for achieving high potency. nih.gov
More significant structural changes can also be beneficial. Computational studies on morphine derivatives have shown that dissecting, or removing, certain rings from the core structure can increase molecular flexibility. chapman.educhapman.edu This increased flexibility can allow for a more fitted binding of the ligand to its receptor, potentially enhancing affinity. chapman.edu This principle of simplifying a rigid scaffold to retain key binding interactions while improving other properties is a powerful strategy in rational drug design. These modifications, from simple substitutions to scaffold hopping, are essential for mapping the SAR landscape and identifying candidates with superior pharmacological profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built upon the principle that the structural or physicochemical properties of a molecule, known as molecular descriptors, determine its activity. Once a predictive QSAR model is developed and validated, it can be used to estimate the activity of newly designed compounds, thereby prioritizing synthesis efforts and accelerating the drug discovery process. plos.org
The development of a robust QSAR model involves several steps: compiling a dataset of compounds with measured biological activity, calculating a wide range of molecular descriptors (e.g., topological, electronic, steric), selecting the most relevant descriptors, generating a mathematical model, and rigorously validating its predictive power. nih.govplos.org
For complex biological targets that may bind a wide variety of ligands, traditional QSAR approaches can sometimes fail to produce predictive models. nih.gov In such cases, more advanced methods like the multiple pharmacophore hypothesis (MPH) may be employed. This approach can account for promiscuous binding by identifying different binding modes for various compounds relative to a given substrate. nih.gov Ligand-based design, which includes QSAR and pharmacophore modeling, is particularly valuable when the three-dimensional structure of the biological target is unknown. It leverages the information contained within a set of known active molecules to build a model that guides the design of novel, more potent analogues.
Rational Design Principles for Enhanced Target Selectivity and Potency
The culmination of SAR studies is the establishment of rational design principles that guide the creation of superior therapeutic agents. For this compound analogues, several key principles can be distilled to enhance target selectivity and potency.
Strategic Fluorination: The placement of fluorine on the phenyl ring is a critical design element. A para-fluoro substituent can favorably modulate electronic properties to enhance binding affinity and improve pharmacokinetic parameters like CNS penetration. nih.govnih.gov Furthermore, fluorine's inductive effects can be harnessed to engineer pH-dependent binding, a sophisticated strategy for achieving tissue selectivity. chapman.educhapman.edu
Stereochemical Control: The three-dimensional structure of the cyclopentane scaffold is paramount. Design efforts should focus on synthesizing stereochemically pure isomers, as activity is often confined to a single stereoisomer. nih.gov For substituted cyclopentane rings, a trans-configuration appears to be a key feature for enhanced potency in related scaffolds, likely by presenting the key interacting groups in an optimal spatial orientation for receptor binding. mdpi.com
Conformational Restriction and Flexibility: Modifying the cyclopentane ring to restrict its conformation can lock the molecule into a bioactive shape, enhancing potency. mdpi.com Conversely, simplifying a complex scaffold by removing non-essential rings can increase flexibility, allowing for a better-induced fit within the receptor binding pocket. chapman.edu
Computational Guidance: Modern drug design heavily relies on computational tools. Molecular docking simulations can provide invaluable insights into the potential binding modes of newly designed analogues, helping to rationalize observed SAR and predict the effects of structural modifications. nih.gov This allows for a more hypothesis-driven approach to design, moving beyond trial-and-error.
Table 3: Summary of Rational Design Principles
| Design Principle | Strategy | Rationale | Source(s) |
| Strategic Fluorination | Place fluorine at the para-position of the phenyl ring. | Modulates electronics for enhanced binding and can improve pharmacokinetic properties. nih.govnih.gov | nih.govnih.gov |
| Stereochemical Control | Synthesize trans-disubstituted cyclopentane analogues. | The trans geometry is often more potent than the cis, suggesting a better fit in the target's binding site. mdpi.com | mdpi.com |
| Conformational Control | Introduce rigidity or flexibility into the scaffold. | Restricting conformation can pre-organize the ligand for binding; increasing flexibility can allow for a better induced fit. chapman.edumdpi.com | chapman.edumdpi.com |
| Computational Guidance | Use molecular docking and QSAR. | Predicts binding modes and activities, rationalizes SAR, and prioritizes synthetic targets. nih.govnih.gov | nih.govnih.gov |
Pharmacological Spectrum and Therapeutic Potential of 1 4 Fluorophenyl Cyclopentanamine Derivatives
Anticancer Activity and Cellular Cytotoxicity Profiles
Derivatives of 1-(4-fluorophenyl)cyclopentanamine represent a class of compounds with emerging interest in oncology research. While direct studies on this compound are limited, research on structurally related compounds containing the fluorophenyl moiety suggests potential for anticancer activity. The introduction of a fluorine atom into a phenyl ring can significantly alter the electronic properties of a molecule, often enhancing its metabolic stability and binding affinity to biological targets, which are desirable characteristics for anticancer agents.
Research into various fluorophenyl-containing compounds has demonstrated a range of cytotoxic activities against several cancer cell lines. For instance, fluorophenyl adamantane derivatives have shown activity against a panel of ten different cancer cell lines researchgate.net. Similarly, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have exhibited potent anticancer effects, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines nih.gov. Another study on fluorinated isatins highlighted their cytotoxic action through the induction of apoptosis in tumor cells mdpi.com.
The proposed mechanisms for the anticancer effects of these related compounds are diverse and include the induction of apoptosis, disruption of microtubule dynamics, and inhibition of key signaling pathways. For example, certain 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which may share some structural similarities, have been found to inhibit tubulin polymerization mdpi.com. The cytotoxic profiles of these compounds often vary depending on the specific cancer cell line and the nature of the substitutions on the core scaffold.
The following table summarizes the cytotoxic activity of some fluorophenyl-containing compounds against various cancer cell lines, providing a contextual basis for the potential of this compound derivatives.
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
| Fluorophenyl Adamantane Derivatives | Various (10 cell lines) | Active | researchgate.net |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | PC3 (Prostate Carcinoma) | Potent anticancer activity | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | MCF-7 (Breast Carcinoma) | Active | nih.gov |
| Fluorinated Isatins | Various tumor cell lines | Cytotoxic action via apoptosis induction | mdpi.com |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | SNB-75 (CNS Cancer) | Significant growth inhibition | mdpi.com |
Modulation of Neurological Systems and Neuroprotective Effects
Compounds structurally related to this compound have been investigated for their effects on the central nervous system, particularly their interactions with key neurotransmitter transporters.
Dopamine (B1211576) and Serotonin (B10506) Transporter Interactions
A series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which share the bis(4-fluorophenyl) structural feature, have been evaluated for their binding affinities at the dopamine transporter (DAT) nih.gov. The dopamine transporter is a critical protein that regulates dopamine levels in the brain, and its modulation is a key strategy in the treatment of various neurological and psychiatric disorders. These compounds have been identified as atypical dopamine transporter inhibitors, which have shown therapeutic potential in preclinical models of psychostimulant abuse nih.gov.
The binding affinity of these compounds to the dopamine transporter suggests that derivatives of this compound could also interact with this target. The sustained effects of psychostimulants are often determined by their binding kinetics at the dopamine transporter nih.gov.
In addition to the dopamine transporter, the serotonin transporter (SERT) is another important target for psychoactive compounds. While direct data on this compound is not available, the broader class of fluorophenyl-containing molecules has been explored for SERT affinity.
Blood-Brain Barrier Permeation Dynamics
For any compound to exert an effect on the central nervous system, it must be able to cross the blood-brain barrier (BBB) nih.govwikipedia.org. The blood-brain barrier is a highly selective semipermeable border that protects the brain from harmful substances wikipedia.org. The ability of a molecule to permeate the BBB is influenced by several physicochemical properties, including its size, lipophilicity, and the presence of specific chemical groups frontiersin.org.
Computational models are often used to predict the BBB permeability of new chemical entities frontiersin.org. The inclusion of a fluorophenyl group, as is present in this compound, can influence a molecule's lipophilicity and its potential to cross the BBB. While specific data for this compound is not available, the development of quantitative structure-activity relationship (QSAR) models for BBB permeability can help in predicting the potential of its derivatives to reach the central nervous system frontiersin.org.
Anti-inflammatory and Immunomodulatory Potentials
The mechanisms by which such compounds may exert anti-inflammatory effects are varied and can include the inhibition of pro-inflammatory enzymes and the modulation of cytokine production. For example, fucoidan extracts, which are complex polymers, have been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in human immune cells nih.gov. While structurally distinct, this highlights the general principle of targeting inflammatory pathways.
Antimicrobial Efficacy (Antibacterial, Antifungal, Antimalarial)
The search for new antimicrobial agents is a critical area of pharmaceutical research. Compounds containing a fluorophenyl group have been investigated for their efficacy against a range of microbial pathogens.
In terms of antibacterial activity , various derivatives containing a fluorophenyl moiety have shown promise. For example, adamantane-containing thiazole compounds with a 3-(4-fluorophenyl) group exhibited marked broad-spectrum antibacterial activity mdpi.com. Similarly, certain monomeric alkaloids with a 2-(4-fluorophenyl) group have been evaluated for their antibacterial and antifungal activities, showing efficacy against Staphylococcus aureus nih.gov.
Regarding antifungal activity , the same adamantane-containing thiazole derivatives also displayed weak antifungal activity against Candida albicans and Aspergillus oryzae mdpi.com. Other studies on cyclotryptamine alkaloid derivatives have also reported antifungal properties researchgate.net.
In the context of antimalarial efficacy, screening of large compound libraries has identified molecules with a 4-fluorophenyl amide group that exhibit sub-micromolar activity against Plasmodium blood stages researchgate.net. While this is a different chemical scaffold, it points to the potential utility of the 4-fluorophenyl group in the design of antimalarial agents.
The following table provides a summary of the antimicrobial activities of some fluorophenyl-containing compounds.
| Compound Class | Organism | Activity | Reference |
| Adamantane-containing thiazoles with 3-(4-fluorophenyl) group | Bacteria | Broad-spectrum antibacterial | mdpi.com |
| Adamantane-containing thiazoles with 3-(4-fluorophenyl) group | Candida albicans, Aspergillus oryzae | Weak antifungal | mdpi.com |
| Monomeric alkaloids with 2-(4-fluorophenyl) group | Staphylococcus aureus | Antibacterial | nih.gov |
| 4-Fluorophenyl amides | Plasmodium (blood stages) | Sub-micromolar antimalarial | researchgate.net |
Enzyme and Receptor Target Engagement
The biological activity of a compound is determined by its interaction with specific enzymes and receptors. Research into compounds structurally related to this compound has identified several potential molecular targets.
A significant finding is the investigation of pyridyl-substituted five-membered heterocycles, including a 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene derivative, as potential inhibitors of p38 mitogen-activated protein (MAP) kinase nih.gov. The p38 MAP kinase is a key enzyme involved in inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases nih.gov. The structural similarity of this cyclopentene (B43876) derivative to the core of this compound suggests that its derivatives could also engage with this kinase.
In the realm of receptor binding, a compound containing an N-(4-fluorophenylmethyl) moiety, ACP-103, has been identified as a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist nih.govnih.gov. The 5-HT2A receptor is a key target for antipsychotic drugs. This finding suggests that derivatives of this compound could potentially interact with serotonin receptors.
Furthermore, a study on pyrazole-based compounds identified 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid as a selective nonpeptide neurotensin receptor type 2 (NTS2) compound . While the core structure is different, the presence of the 1-(4-fluorophenyl) group is noteworthy and indicates its compatibility with binding to this receptor.
The table below lists some of the enzymes and receptors that have been identified as potential targets for compounds structurally related to this compound.
| Potential Target | Compound Class | Implication | Reference |
| p38 Mitogen-Activated Protein (MAP) Kinase | 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene | Anti-inflammatory | nih.gov |
| 5-Hydroxytryptamine (5-HT)2A Receptor | N-(4-Fluorophenylmethyl) carbamide (ACP-103) | Antipsychotic | nih.govnih.gov |
| Neurotensin Receptor Type 2 (NTS2) | 1-(4-Fluorophenyl)pyrazole derivative | Neuromodulatory | |
| Aurora Kinase B | N-(3-fluorophenyl)acetamide derivative | Anticancer |
Gamma-Secretase Modulator Activity
Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for Alzheimer's disease. They allosterically modulate the gamma-secretase enzyme to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, favoring the formation of shorter, less amyloidogenic Aβ species like Aβ38, without inhibiting the enzyme's other crucial functions, such as Notch processing. nih.govnih.gov This modulation helps prevent the formation of amyloid plaques, a key pathological hallmark of Alzheimer's. nih.gov
The development of potent GSMs is an active area of research. nih.gov While specific derivatives of this compound have not been prominently identified as GSMs in recent literature, the fluorophenyl group is a common feature in various potent modulators. For instance, the novel GSM BPN-15606, (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine, incorporates a similar fluorophenyl ethylamine substructure. nih.gov This suggests that the this compound scaffold could be a valuable starting point for designing new and effective GSMs for Alzheimer's prevention. nih.govnih.gov
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in cellular responses to inflammatory cytokines and stress. medchemexpress.com The p38α isoform, in particular, is a key mediator in the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a significant target for treating inflammatory diseases. medkoo.com
The 4-fluorophenyl group is a key structural component in several potent p38 MAPK inhibitors. For example, the well-characterized inhibitor SB202190 is chemically named 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole. nih.gov This compound has been shown to inhibit the expression of proinflammatory and profibrotic genes in renal tubular cells, highlighting its potential for treating conditions like renal fibrosis. nih.gov The presence of the fluorophenyl moiety in such active compounds suggests that derivatives of this compound could be explored for their potential as p38 MAPK inhibitors, offering a possible therapeutic avenue for a range of inflammatory disorders.
Autophagy and REV-ERB Pathway Modulation
Recent research has identified derivatives of this compound that exhibit dual inhibitory activity against both autophagy and the nuclear receptor REV-ERB, presenting a novel strategy for cancer therapy. nih.govacs.org Autophagy is a cellular process that allows cancer cells to survive under stress, while REV-ERBβ is a nuclear receptor involved in regulating circadian rhythm and metabolism, which has been found to be a determinant of sensitivity to autophagy inhibitors. nih.govresearchgate.net
A key example is the compound ARN5187, which possesses a dual mechanism of action. nih.gov It functions as a lysosomotropic autophagy inhibitor, disrupting lysosomal function and blocking the late stages of the autophagy process. nih.govnih.gov Simultaneously, it acts as a REV-ERBβ antagonist, relieving the transcriptional repression mediated by this receptor. nih.govresearchgate.net This dual inhibition induces a metabolic dysfunction that is lethal to cancer cells, making compounds like ARN5187 significantly more cytotoxic than autophagy inhibitors alone, such as chloroquine. nih.govnih.gov The synergistic effect of targeting both pathways represents an effective strategy for inducing cytotoxicity in various cancer cell lines. nih.gov
| Target/Pathway | Mechanism of Action | Key Research Finding | Reference |
|---|---|---|---|
| Autophagy | Lysosomotropic agent; blocks late-stage autophagy. | Disrupts lysosomal function, leading to the accumulation of autophagosomes. | nih.govnih.gov |
| REV-ERBβ | Antagonist; relieves REV-ERB-mediated transcriptional repression. | Inhibits REV-ERBβ activity, leading to derepression of target genes like BMAL1. | nih.govresearchgate.net |
| Cancer Cell Viability | Induces apoptosis through dual inhibition. | Significantly more cytotoxic to cancer cells than chloroquine, a standard autophagy inhibitor. | nih.gov |
Cytochrome P450 Enzyme Interaction
The cytochrome P450 (CYP450) superfamily of enzymes is central to drug metabolism, responsible for the Phase I biotransformation of a vast majority of therapeutic agents. nih.govmdpi.com These enzymes, located primarily in the liver, modify drugs through oxidation, reduction, or hydrolysis, rendering them more water-soluble for excretion. droracle.ai Six major isozymes—CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4—metabolize approximately 90% of all drugs. nih.gov
Any therapeutic compound, including derivatives of this compound, must be evaluated for its potential to interact with the CYP450 system. nih.gov Drugs can act as inhibitors, slowing the metabolism of other drugs and leading to potentially toxic accumulation, or as inducers, accelerating metabolism and causing therapeutic failure. droracle.ai For instance, the metabolism of cyclopropylamines can lead to the formation of metabolic intermediate complexes that tightly bind to the heme iron of CYP enzymes, thereby inactivating them. researchgate.net Therefore, understanding the interaction profile of this compound derivatives with specific CYP450 isoforms is critical for predicting potential drug-drug interactions and ensuring clinical safety.
Neurokinin Receptor (e.g., Substance P Receptor) Activity
Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the action of Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis. wikipedia.org These antagonists have found clinical use as antiemetics for chemotherapy-induced nausea and vomiting and are being investigated for other conditions like depression and anxiety. wikipedia.orgdrugs.com
The 4-fluorophenyl moiety is a structural feature present in several potent NK1 receptor antagonists. A prominent example is Aprepitant, an FDA-approved antiemetic, which incorporates a (S)-(4-fluorophenyl) group in its morpholine core. nih.gov The development of non-peptide antagonists has been a major focus of research, leading to chemically diverse compounds that can cross the blood-brain barrier. researchgate.net The demonstrated activity of compounds containing the fluorophenyl group suggests that the this compound scaffold could be a valuable template for the design of novel NK1 receptor antagonists with potential applications in treating emesis, inflammation, and various central nervous system disorders. researchgate.netdrugbank.com
Molecular Mechanism of Action Moa of 1 4 Fluorophenyl Cyclopentanamine
Ligand-Target Binding Interactions and Molecular Recognition
The pharmacological activity of 1-phenylcycloalkylamine derivatives has been a subject of study, with research indicating potential interactions with various receptors and transporters in the central nervous system. nih.gov For instance, analogs of pyrovalerone, which also contain a phenyl group and a cyclic amine, are known to be potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov The presence of a 4-fluorophenyl group is also significant, as this moiety is found in numerous compounds that bind to monoamine transporters. nih.govnih.gov
The fluorine atom at the para position of the phenyl ring can influence binding affinity and selectivity. This substitution can alter the electronic properties of the phenyl ring and may lead to specific interactions within the binding pockets of target proteins. For example, in a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, the fluorophenyl groups were crucial for their affinity to the dopamine transporter. nih.gov
It is hypothesized that 1-(4-Fluorophenyl)cyclopentanamine could bind to the active sites of monoamine transporters like DAT, NET, and potentially the serotonin (B10506) transporter (SERT). The interaction would likely involve the protonated amine forming an ionic bond with an acidic residue (e.g., aspartate) in the transporter, a common feature for many monoamine transporter inhibitors. nih.gov The 4-fluorophenyl ring would likely occupy a hydrophobic pocket within the transporter protein.
Table 1: Binding Affinities of Pyrovalerone Analogs at Monoamine Transporters
| Compound | Ring Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| 4a | 4-Methyl | 16.3 | 291 | 3380 |
| 4e | 4-Fluoro | 26.6 | 134 | 2270 |
| 4u | 3,4-Dichloro | 11.5 | 37.8 | 1340 |
| Data derived from studies on pyrovalerone analogs, which share structural similarities. The data for compound 4e, with a 4-fluoro substitution, is particularly relevant. nih.gov |
Intracellular Signaling Pathway Modulation
Should this compound act as a monoamine reuptake inhibitor, its primary effect on intracellular signaling would be indirect, resulting from the increased concentration of dopamine, norepinephrine, and/or serotonin in the synaptic cleft. This elevated neurotransmitter level would lead to enhanced and prolonged activation of their respective postsynaptic G-protein coupled receptors (GPCRs) and ion channels.
For example, increased dopaminergic neurotransmission would activate D1-like (Gs/Golf-coupled) and D2-like (Gi/o-coupled) receptors, modulating adenylyl cyclase activity and cyclic AMP (cAMP) levels. Similarly, elevated norepinephrine would act on α- and β-adrenergic receptors, while increased serotonin would activate a wide array of 5-HT receptors, each linked to distinct intracellular signaling cascades (e.g., cAMP, phosphoinositide, or ion channel modulation). nih.gov
While some σ-ligands can modulate GPCR signaling independently of direct receptor binding, there is no direct evidence to suggest this mechanism for this compound itself. nih.gov
Cellular and Subcellular Effects of this compound
The primary cellular effect of a monoamine reuptake inhibitor is the alteration of neuronal excitability and communication. By blocking the reuptake of neurotransmitters from the synapse, this compound would be expected to enhance the signaling strength and duration between neurons in monoaminergic pathways.
Subcellularly, this would manifest as a change in the phosphorylation state and activity of numerous downstream signaling proteins, transcription factors, and ion channels in the postsynaptic neuron. For instance, activation of the D1 receptor-cAMP-PKA pathway can lead to the phosphorylation of proteins such as the DARPP-32, which in turn regulates the activity of other phosphatases and kinases, creating a complex signaling cascade.
Furthermore, some compounds with a phenyl-substituted five-membered ring structure have been investigated as potential inhibitors of p38 mitogen-activated protein kinase (MAPK), which could imply an alternative or additional mechanism of action related to inflammatory and stress responses. researchgate.net However, this is highly speculative without direct evidence for this compound.
Preclinical Pharmacokinetic, Pharmacodynamic, and Toxicological Assessment of 1 4 Fluorophenyl Cyclopentanamine Analogues
In Vitro and In Vivo Metabolic Stability Profiling
Metabolic stability is a critical determinant of a drug's oral bioavailability and half-life. Assays using liver microsomes and hepatocytes are standard in vitro tools to predict in vivo metabolic clearance. queensu.ca These subcellular fractions contain a high concentration of the cytochrome P450 (CYP) enzymes responsible for the majority of phase I metabolism. mdpi.com
The metabolic rate of a compound can vary significantly between species. Therefore, stability is often assessed in liver microsomes from humans and common preclinical species like rats and mice to understand these differences. queensu.camdpi.com The intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug, is determined by monitoring the disappearance of the parent compound over time. nih.gov
Studies on analogous chemical structures, such as other aryl-cycloalkylamines or compounds with similar functional groups, show that metabolic stability can differ substantially across species. For instance, a compound might be rapidly metabolized in rat liver microsomes (RLM) but show moderate to low clearance in human liver microsomes (HLM). nih.gov This is highlighted in the representative data below, which illustrates typical clearance values for investigational compounds.
Table 1: Representative Metabolic Stability of an Analogous Compound in Liver Microsomes This table presents illustrative data from analogous compounds to demonstrate the concept of cross-species metabolic stability.
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (minutes) |
|---|---|---|
| Human | 48.1 | 28.8 |
| Mouse | 115 | 12.0 |
| Rat | 194 | 7.1 |
Data derived from studies on analogous compounds to illustrate typical cross-species differences. nih.gov
These differences are often attributed to variations in the expression and activity of specific CYP450 isoforms. High clearance in rodents can sometimes lead to an underestimation of a compound's potential in humans, where it might be more stable. nih.govnih.gov
Structural modifications are a key strategy in drug discovery to enhance metabolic stability. For compounds like 1-(4-Fluorophenyl)cyclopentanamine, which possess a primary amine on a cyclopentyl ring and a fluorinated phenyl group, several modifications can influence its metabolic fate.
The introduction of a fluorine atom is a common tactic to block metabolically labile sites. nih.gov Fluorination at a position susceptible to oxidative metabolism can prevent enzymatic action, thereby prolonging the compound's metabolic half-life. nih.gov For example, replacing a hydrogen atom with fluorine on an aromatic ring can shield it from hydroxylation, a common metabolic pathway.
Furthermore, modifications to the alicyclic (cyclopentyl) ring or the amine group can significantly impact stability. Studies on related alicyclic amines have shown that replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring can improve metabolic stability in rat liver microsomes. This suggests that the nature of the cycloalkylamine moiety is a critical determinant of metabolic rate.
Absorption, Distribution, and Excretion (ADME) Characteristics
The ADME properties of a drug dictate its journey through the body, influencing its onset, intensity, and duration of action. For a compound like this compound, which is likely designed to act on the central nervous system (CNS) as a dopamine (B1211576) transporter (DAT) inhibitor, specific ADME characteristics are desirable.
Absorption: As a small molecule, it is expected to be absorbed from the gastrointestinal tract. Its lipophilicity, influenced by the fluorophenyl and cyclopentyl groups, would facilitate passage across cell membranes.
Distribution: A crucial characteristic for a CNS-active agent is its ability to cross the blood-brain barrier (BBB). The structural features of these analogues, particularly their moderate lipophilicity and molecular size, are generally conducive to BBB penetration. Distribution studies in preclinical models would typically involve measuring compound concentrations in the brain and other tissues to confirm target engagement. Peptidic DAT inhibitors have been noted for their potential for slow absorption and elimination. acs.org
Metabolism: As discussed in section 6.1, these compounds are subject to hepatic metabolism, primarily through oxidation via CYP enzymes. The primary amine is a likely site for deamination or conjugation. The fluorophenyl ring is relatively resistant to metabolism, but the cyclopentyl ring may undergo hydroxylation.
Excretion: The metabolites, being more polar than the parent compound, are primarily excreted via the kidneys into the urine. A smaller portion may be eliminated through the bile in the feces. Studies on fluorinated tryptamine (B22526) derivatives have shown that fluorination can alter metabolic pathways, leading to increased excretion of the unchanged compound in urine. mdpi.com
Pharmacodynamic Correlations in Preclinical Models
Analogues of this compound are often designed as inhibitors of the dopamine transporter (DAT). mdpi.comnih.gov The primary pharmacodynamic effect of these compounds is the blockade of dopamine reuptake, leading to increased dopamine levels in the synaptic cleft. mdpi.com This mechanism is shared by substances like cocaine, but researchers aim to develop "atypical" inhibitors that lack the abuse potential of traditional stimulants. nih.govnih.gov
In preclinical models, the pharmacodynamic activity of these analogues is often correlated with behavioral outcomes. A key assessment is the measurement of locomotor activity. queensu.ca Typical DAT inhibitors produce a dose-dependent increase in spontaneous movement in rodents, which is a proxy for stimulant effects. nih.gov However, some novel DAT inhibitors have been developed that show high binding affinity to the transporter but produce minimal or no increase in locomotor activity, a hallmark of an "atypical" profile. nih.gov
The structure-activity relationship (SAR) is crucial in this context. Subtle changes to the molecule can drastically alter its interaction with the DAT and its resulting behavioral profile. nih.govnih.gov For example, studies on tropane-based DAT inhibitors show that the conformation in which the compound binds to the transporter can influence whether its effects are cocaine-like or atypical. nih.gov It is hypothesized that atypical inhibitors bind to an inward-facing conformation of the DAT, which is distinct from the outward-facing state stabilized by cocaine. mdpi.com This differential binding may be the molecular basis for the desired therapeutic profile without abuse liability.
Toxicological Evaluation and Safety Margins
Early toxicological assessment is essential to identify potential liabilities and establish a preliminary safety margin for a new chemical entity. This process begins with in vitro screening assays.
Cytotoxicity assays are used to measure the potential of a compound to cause cell death. These tests are typically conducted on a panel of mammalian cell lines, which can include both cancerous and non-cancerous cells, to assess general toxicity and potential for selective anticancer activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions, in this case, cell viability.
While specific data for this compound analogues is not publicly available, studies on other fluorinated compounds provide a framework for how such data is evaluated. For example, a series of fluorinated naphthoquinone derivatives were tested against various human cancer cell lines.
Table 2: Representative Cytotoxicity of Analogous Fluorinated Compounds This table uses data from fluorinated naphthoquinone derivatives to illustrate how cytotoxicity is reported. It does not represent data for this compound analogues.
| Cell Line | Compound A IC50 (µM) | Compound B IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
|---|---|---|---|
| HeLa (Cervical Cancer) | 5.3 | 10.1 | 0.8 |
| DU145 (Prostate Cancer) | 6.8 | 9.3 | 1.2 |
| MCF-7 (Breast Cancer) | > 50 | 15.2 | 0.9 |
Data derived from a study on fluorinated naphthoquinone derivatives to provide an example of cytotoxicity screening results. frontiersin.org
The results from such assays help to identify compounds with high general toxicity early in the discovery process. It is important to note that IC50 values can vary depending on the specific cytotoxicity assay used (e.g., MTT, Alamar Blue), highlighting the need for standardized methods. mdpi.com A positive correlation between the formation of reactive metabolites and in vitro toxicity has also been observed in some compound series, suggesting that metabolic bioactivation can be a key driver of cytotoxicity.
Identification of Structural Alerts for Adverse Effects
Structural alerts, or toxicophores, are specific chemical moieties within a molecule that are known to be associated with potential toxicity. nih.gov These substructures can be metabolized into reactive intermediates that may lead to adverse drug reactions (ADRs), such as hepatotoxicity or hypersensitivity reactions. nih.govgoogle.com The identification of these alerts is a critical step in early drug discovery to mitigate the risk of idiosyncratic drug-induced toxicities. google.com
For a compound like this compound, a toxicological assessment would involve examining its structure for known alerts. The molecule consists of a fluorinated aromatic ring (4-fluorophenyl) attached to a saturated five-membered ring (cyclopentyl) bearing an amine group. While the core structure may not immediately present a common, high-risk toxicophore, the metabolic fate of the fluorophenyl group and the cyclopentanamine moiety would be of primary interest. Metabolism could potentially lead to the formation of reactive intermediates. For instance, the bioactivation of aromatic rings can sometimes lead to the formation of reactive epoxides or quinone-imines, which are capable of covalently binding to cellular macromolecules. chemicalbook.com
A computational or in silico analysis is typically the first step, using specialized software to flag potential toxicophores based on established chemical rules and historical data. nih.gov This would be followed by in vitro assays, such as reactive metabolite trapping studies using liver microsomes, to confirm or refute the in silico predictions. google.com
Table 1: Potential Structural Considerations for this compound
| Molecular Fragment | Potential for Bioactivation | Notes |
|---|---|---|
| 4-Fluorophenyl Group | Low to Moderate | Aromatic hydroxylation is a common metabolic pathway. The fluorine atom is generally stable but can influence metabolic pathways elsewhere on the ring. |
| Cyclopentanamine | Low to Moderate | N-dealkylation or oxidation of the amine group can occur. The saturated cyclopentyl ring is generally considered stable. |
In Vivo Toxicity Studies and No Observed Adverse Effect Levels (NOAEL)
In vivo toxicity studies in animal models are essential to understand the safety profile of a new chemical entity. These studies determine the potential target organs of toxicity and establish safe exposure limits before human clinical trials. A key endpoint from these studies is the No Observed Adverse Effect Level (NOAEL), which is the highest dose administered that does not produce any statistically or biologically significant adverse effects in the test animals. mdpi.com
For analogues of this compound, such as the structurally related N-methyl-D-aspartate (NMDA) receptor antagonist esketamine, comprehensive non-clinical programs are conducted. These typically include general toxicity studies in multiple species (e.g., rats and dogs) over various durations (acute to chronic). nih.gov In the case of esketamine, while plasma levels in animal studies did not always achieve high multiples of human exposure, the dosing paradigm was considered to provide an exaggerated effect compared to proposed clinical use. nih.gov No significant neuropathological findings were observed with esketamine at the doses tested in long-term studies, which is a critical assessment for centrally acting agents. nih.gov
A hypothetical in vivo study program for a this compound analogue would involve dose-ranging studies followed by pivotal chronic toxicity studies. Key parameters monitored would include clinical signs, body weight, food consumption, clinical pathology (hematology and biochemistry), and histopathology of all major organs. The NOAEL would be established based on the collective findings from these assessments. mdpi.com
Table 2: Representative Data from Preclinical In Vivo Toxicity Assessment of a Structurally Related Compound (Esketamine)
| Study Type | Species | Key Findings/Observations | Reference |
|---|---|---|---|
| Chronic General Toxicity | Rat | No significant neuropathological findings. | nih.gov |
| Chronic General Toxicity | Dog | Plasma levels at the highest doses were at or lower than human plasma levels, but the dosing paradigm was considered sufficient. | nih.gov |
Off-Target Activity and Selectivity Profiles
Off-target activity refers to the interaction of a drug candidate with molecular targets other than its intended primary target. These interactions can lead to unexpected side effects or, in some cases, provide opportunities for drug repositioning. A thorough off-target screening is a crucial component of a preclinical safety assessment.
This is often performed by screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters. For example, the investigation into the FAAH inhibitor BIA 10-2474, which caused severe neurological symptoms in a clinical trial, revealed through activity-based proteomic methods that it inhibited several other lipases, an off-target activity not seen with other selective FAAH inhibitors. researchgate.net This highlighted the potential for promiscuous inhibitors to cause metabolic dysregulation. researchgate.net
For this compound analogues, which may be designed as central nervous system agents (e.g., NMDA receptor modulators), a selectivity profile would be critical. The compound would be tested for its binding affinity and functional activity at a wide range of CNS targets, including other glutamate (B1630785) receptors (e.g., AMPA, kainate), dopamine, serotonin (B10506), and opioid receptors. For instance, the noncompetitive AMPA glutamate receptor antagonist perampanel (B3395873) was tested for its effects on NMDA-induced calcium influx to confirm its selectivity.
A desirable compound would exhibit high affinity for its intended target and significantly lower affinity (typically >100-fold difference) for other targets to minimize the risk of off-target adverse effects.
Table 3: Illustrative Off-Target Screening Panel for a CNS-Active Compound
| Target Class | Representative Examples | Purpose |
|---|---|---|
| Receptors | Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Opioid (µ, δ, κ), Adrenergic (α1, α2, β) | To rule out unintended modulation of major neurotransmitter systems. |
| Ion Channels | hERG, Voltage-gated sodium and calcium channels | To assess the risk of cardiotoxicity (hERG) and other neurological side effects. |
| Enzymes | Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6) | To identify potential for drug-drug interactions. nih.gov |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine (B1679862) Transporter (NET) | To assess impact on neurotransmitter reuptake. |
Advanced Analytical and Computational Methodologies in 1 4 Fluorophenyl Cyclopentanamine Research
Spectroscopic Characterization for Structural Elucidation (NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the molecular structure of 1-(4-Fluorophenyl)cyclopentanamine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies functional groups and vibrational modes, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of a related compound, cyclopentylamine (B150401), the protons on the cyclopentyl ring appear as multiplets in the upfield region. For this compound, the protons on the cyclopentyl ring adjacent to the amine group would be expected to show a downfield shift due to the electron-withdrawing effect of the nitrogen atom. The protons on the fluorophenyl ring would exhibit a characteristic splitting pattern in the aromatic region of the spectrum, influenced by the fluorine atom.
The ¹³C NMR spectrum would similarly show signals for the carbons of the cyclopentyl ring and the fluorophenyl ring. The carbon atom attached to the fluorine atom would display a large C-F coupling constant, a characteristic feature in the NMR spectra of organofluorine compounds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed around 1020-1250 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring would be in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the range of 1000-1400 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would correspond to its molecular weight. High-resolution mass spectrometry (HR-MS) can determine the elemental composition with high accuracy. The fragmentation pattern would likely involve the loss of the cyclopentyl or fluorophenyl group, providing further structural confirmation. The study of ketamine analogues, which share structural similarities, shows that fragmentation often occurs at the bond connecting the cyclic and aromatic moieties.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Features | Reference/Analog Data |
|---|---|---|
| ¹H NMR | Multiplets for cyclopentyl protons; Characteristic splitting for fluorophenyl protons in the aromatic region. | Cyclopentylamine shows multiplets for ring protons. Fluorophenyl compounds exhibit characteristic aromatic signals. |
| ¹³C NMR | Signals for cyclopentyl and fluorophenyl carbons; Large C-F coupling constant for the carbon attached to fluorine. | Data from related fluorinated organic compounds. |
| IR | N-H stretch (~3300-3500 cm⁻¹); C-N stretch (~1020-1250 cm⁻¹); Aromatic C-H and C=C stretches; Strong C-F stretch (~1000-1400 cm⁻¹). | Cyclopentylamine IR data shows N-H and C-N stretches. Spectra of fluorophenyl compounds confirm C-F stretching frequencies. |
| MS | Molecular ion peak corresponding to the molecular weight; Fragmentation involving cleavage of the cyclopentyl or fluorophenyl group. | Mass spectrometry of similar compounds like fluorofentanyl reveals characteristic fragmentation patterns. |
Crystallographic Analysis and Solid-State Structure Determination
Although a crystal structure for this compound has not been reported in the surveyed literature, crystallographic data from analogous molecules can offer insights into its likely solid-state structure. For instance, the crystal structure of other compounds containing fluorophenyl and cyclic moieties reveals important packing interactions and conformational preferences. Such studies are crucial for understanding intermolecular forces, which influence the physical properties of the compound. Preliminary X-ray diffraction analysis of related protein domains that might interact with such compounds also provides a basis for understanding potential binding.
Table 2: General Crystallographic Parameters for Related Organic Compounds
| Parameter | Typical Values and Significance |
|---|---|
| Crystal System | Triclinic, Monoclinic, Orthorhombic, etc. (Describes the symmetry of the unit cell) |
| Space Group | e.g., P-1, P2₁/c (Defines the symmetry elements within the unit cell) |
| Unit Cell Dimensions (Å) | a, b, c (Lengths of the unit cell axes) |
| Unit Cell Angles (°) | α, β, γ (Angles between the unit cell axes) |
| Z Value | Number of molecules per unit cell |
In Silico Modeling and Simulation Techniques
Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at the atomic level. These methods complement experimental data and can predict various chemical and biological characteristics.
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme. The process involves predicting the binding mode and affinity, often quantified as a docking score. For related compounds, docking studies have been used to understand interactions with targets like DNA gyrase.
Density Functional Theory (DFT) Applications in Conformational and Electronic Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its most stable conformation, analyze its electronic properties (such as electrostatic potential and frontier molecular orbitals), and calculate spectroscopic parameters that can be compared with experimental data. Studies on related fluorinated compounds have utilized DFT to understand the effects of fluorine substitution on molecular properties.
Prediction of Pharmacokinetic and Toxicological Properties (in silico ADME-Tox)
In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug development. Various computational models can estimate the pharmacokinetic and toxicological profile of a molecule like this compound. These predictions help in identifying potential liabilities and guiding the design of analogs with improved properties. For example, metabolic profiling of related compounds has been conducted to understand their biotransformation pathways.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the low-energy three-dimensional arrangements of a molecule. For a flexible molecule like this compound, which has a cyclopentyl ring and a rotatable bond connecting the two main moieties, multiple conformations are possible. Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule over time. MD simulations can model the conformational changes of the molecule in different environments, such as in solution or when interacting with a biological membrane or protein. These simulations are valuable for exploring the conformational landscape and identifying the most populated and biologically relevant structures.
Table 3: Overview of In Silico Techniques and Their Applications
| Technique | Application for this compound | Insights Gained |
|---|---|---|
| Molecular Docking | Prediction of binding to protein targets. | Understanding of potential biological activity and mechanism of action. |
| Density Functional Theory (DFT) | Calculation of stable conformations, electronic properties, and spectroscopic parameters. | Insights into molecular geometry, reactivity, and correlation with experimental spectra. |
| In Silico ADME-Tox | Prediction of pharmacokinetic and toxicological profiles. | Early assessment of drug-likeness and potential safety issues. |
| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. | Understanding of molecular flexibility, stability, and interactions in a dynamic environment. |
Translational Research Perspectives and Future Directions for 1 4 Fluorophenyl Cyclopentanamine
Identification of Novel Lead Compounds for Preclinical Development
The journey from a chemical entity to a therapeutic agent begins with the identification of a promising lead compound. For 1-(4-Fluorophenyl)cyclopentanamine, its chemical scaffold, featuring a fluorophenyl group attached to a cyclopentanamine moiety, suggests it may serve as a foundational structure for developing novel central nervous system (CNS) agents. The initial step in its preclinical development would involve comprehensive screening to elucidate its pharmacological profile.
Key Screening Considerations:
Receptor Binding Assays: To determine the affinity and selectivity of this compound for various CNS receptors, with a primary focus on NMDA receptor subtypes.
Functional Assays: To characterize the compound as an agonist, antagonist, or modulator of its target receptors.
In Vitro ADMET Studies: Preliminary assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.
Should these initial studies reveal a favorable profile, for instance, high affinity and selectivity for a specific NMDA receptor subunit with a promising initial safety assessment, this compound could be designated as a lead compound for further optimization. The development of novel NMDA receptor antagonists based on different molecular scaffolds, such as germacrone, highlights the ongoing search for new therapeutic agents targeting this receptor. nih.govresearchgate.net
Strategies for Optimizing Efficacy, Selectivity, and Drug-Likeness
Structure-Activity Relationship (SAR) Studies:
A systematic exploration of the chemical structure of this compound would be crucial. This involves synthesizing and testing a series of analogues to understand how modifications to different parts of the molecule affect its biological activity. For example, altering the substitution pattern on the phenyl ring or modifying the cyclopentyl group could significantly impact potency and selectivity. nih.govnih.gov
Computational Modeling:
Molecular Docking: To predict the binding orientation of this compound and its analogues within the target receptor, providing insights for rational drug design. nih.gov
ADMET Prediction: In silico tools can forecast the pharmacokinetic and toxicological properties of virtual compounds, helping to prioritize the synthesis of molecules with a higher probability of success. nih.gov
The overarching goal of these optimization strategies is to develop a candidate drug with a superior therapeutic index, characterized by high on-target efficacy and minimal off-target effects.
Potential for Combination Therapies and Repurposing Applications
The therapeutic utility of a compound can sometimes be enhanced when used in conjunction with other drugs or when applied to different diseases than its original intended use.
Combination Therapies:
If this compound is found to be an NMDA receptor antagonist, it could be explored in combination with other therapeutic agents. For instance, in the context of neurodegenerative diseases, combining an NMDA receptor antagonist with an anti-inflammatory agent could offer a multi-pronged approach to treatment. The rationale for combination therapies often lies in targeting different pathological pathways simultaneously, which can lead to synergistic effects and improved clinical outcomes. nih.gov
Repurposing:
Drug repurposing, or finding new uses for existing compounds, is a time and cost-effective strategy in drug development. Should the initial pharmacological screening of this compound reveal unexpected activities at other receptors or cellular targets, it could be evaluated for entirely new therapeutic indications.
Exploration of Novel Therapeutic Indications
The primary therapeutic targets for NMDA receptor antagonists have traditionally been neurological and psychiatric conditions characterized by glutamatergic dysregulation.
Potential Neurological and Psychiatric Indications:
Neurodegenerative Diseases: Conditions such as Alzheimer's disease and Parkinson's disease involve excitotoxic neuronal death, a process that can be mitigated by NMDA receptor antagonists. nih.gov
Depression: There is growing evidence for the role of the glutamatergic system in the pathophysiology of depression, with some NMDA receptor antagonists showing rapid antidepressant effects.
Chronic Pain: Maladaptive synaptic plasticity in pain pathways, which is partly mediated by NMDA receptors, contributes to the development of chronic pain states.
Epilepsy: As seizures can be triggered by excessive glutamatergic activity, NMDA receptor antagonists have been investigated for their anticonvulsant properties.
The exploration of novel therapeutic indications for this compound would be guided by its specific pharmacological profile and performance in relevant preclinical models of these diseases. The development of novel NMDA receptor antagonists for CNS disorders is an active area of research. nih.govresearchgate.net
Advancements in Prodrug Design and Targeted Delivery Systems
Overcoming the blood-brain barrier (BBB) is a significant hurdle in the development of CNS drugs. Prodrug and targeted delivery strategies can be employed to enhance the brain penetration and therapeutic efficacy of compounds like this compound.
Prodrug Strategies:
A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form in the body. For CNS-acting drugs, a common prodrug approach involves increasing the lipophilicity of the molecule to facilitate its passage across the BBB. Once in the brain, the prodrug is enzymatically or chemically converted to the active parent drug. nih.gov
Targeted Delivery Systems:
Nanoparticle-based Systems: Encapsulating the drug in nanoparticles can protect it from degradation in the bloodstream and facilitate its transport into the brain. nih.gov
Receptor-Mediated Transcytosis: Attaching the drug to a ligand that binds to a specific receptor on the BBB can trigger its transport across the barrier.
These advanced delivery technologies hold the promise of improving the therapeutic index of CNS drugs by increasing their concentration at the site of action while minimizing systemic exposure and potential side effects. nih.govnih.gov
Q & A
Q. Basic
- NMR : Confirm structure via ¹⁹F NMR (δ ~-110 ppm for aromatic F) and ¹H NMR (cyclopentane protons at δ 1.5–2.5 ppm).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 179.23 .
Advanced : Chiral HPLC or SFC resolves enantiomers (if present). X-ray crystallography validates absolute configuration. Purity >99% is achievable via preparative HPLC (C18 column, acetonitrile/water gradient) .
How can researchers resolve contradictions in reported pharmacological data for this compound?
Advanced
Discrepancies arise from:
- Purity Variance : Impurities (e.g., unreacted 4-fluorobenzyl chloride) skew assays. Use LC-MS to verify purity.
- Assay Conditions : Buffer pH (7.4 vs. 6.8) affects amine protonation. Standardize protocols across studies.
- Receptor Isoforms : Test selectivity via competitive binding assays (e.g., α₂-adrenergic vs. serotonin receptors) .
What retrosynthetic strategies are recommended for novel derivatives of this compound?
Advanced
AI-driven tools (e.g., Reaxys, Pistachio) propose routes via:
Core Modification : Replace cyclopentane with cyclohexane for steric tuning.
Functionalization : Introduce sulfonamide or carboxyl groups at the amine for solubility.
Scaffold Hopping : Use the 4-fluorophenyl motif in spirocyclic or fused-ring systems .
How do oxidation and reduction reactions of this compound affect its reactivity?
Q. Advanced
- Oxidation : With KMnO₄, the amine forms a nitrile (confirmed by IR ν ~2250 cm⁻¹).
- Reduction : LiAlH₄ converts the amine to a secondary amine, altering logP by +0.5.
Monitor intermediates via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .
What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?
Q. Advanced
- Cell-Based : SH-SY5Y neurons for dopamine uptake inhibition.
- Enzyme Assays : MAO-B inhibition (IC₅₀ <100 nM suggests antidepressant activity).
- Permeability : BBB penetration via PAMPA (Pe >5.0 ×10⁻⁶ cm/s) .
How can computational chemistry predict this compound’s metabolic stability?
Q. Advanced
- Docking Simulations : Glide SP models CYP2D6 metabolism (fluorine reduces oxidation).
- ADMET Predictions : SwissADME estimates t₁/₂ = 3.5 h (human liver microsomes).
- Metabolite ID : MetaSite predicts N-dealkylation as the primary pathway .
Notes
- References : PubChem, ECHA, and peer-reviewed journals are prioritized.
- Methodology Emphasis : Answers focus on experimental design, data reconciliation, and mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
